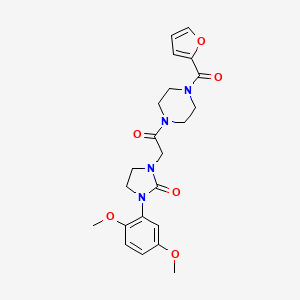

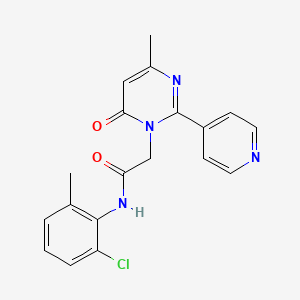

![molecular formula C23H22N4O4S2 B3014295 N-(3-acetamidophenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 877655-43-1](/img/structure/B3014295.png)

N-(3-acetamidophenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of N-(3-acetamidophenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide involves a multi-step process starting with citrazinic acid as the initial material. The process includes the formation of α,β-unsaturated ketones, which are then condensed with cyanothio-acetamide to yield 2-cyanopyridinethiones. These intermediates are further reacted with ethyl chloroacetate to produce cyano esters, which upon cyclization and subsequent reactions, lead to the formation of various pyrimidinone and oxazinone derivatives . Although the exact compound is not directly synthesized in the provided papers, the methodologies described could be adapted for its synthesis considering the structural similarities with the compounds mentioned.

Molecular Structure Analysis

The molecular structure of the compound is characterized by the presence of a thieno[3,2-d]pyrimidin-2-yl moiety fused with a thiophene ring, which is a common feature in the compounds synthesized in the first paper . The methoxyphenyl substitution patterns, as explored in the second paper, are crucial for the activity of the compounds and can significantly influence their binding affinity and selectivity . The presence of the acetamide scaffold is also a key structural element that contributes to the compound's properties.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds include condensation, cyclization, aminolysis, hydrolysis, and methylation . These reactions are fundamental in constructing the pyrimidinone and oxazinone cores and introducing various substituents that define the final compound's activity. The methoxyaryl substitution on the acetamide scaffold, as discussed in the second paper, is particularly important for modulating the antagonistic profile of the compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compounds synthesized in these studies are not explicitly detailed in the abstracts provided. However, it can be inferred that the antimicrobial and anticancer activities of these compounds are significant, as they are comparable to reference drugs such as streptomycin and fusidic acid , and exhibit cytotoxicity on various human leukemic cell lines with IC50 values in the low micromolar range . The presence of methoxyphenyl groups and the acetamide scaffold are likely to influence the solubility, stability, and overall pharmacokinetic profile of the compound.

Aplicaciones Científicas De Investigación

Synthesis and Evaluation of Anti-inflammatory and Analgesic Agents

Compounds with structural similarities to the query molecule have been synthesized for their potential anti-inflammatory and analgesic properties. For instance, novel heterocyclic compounds derived from benzodifuranyl, triazines, and thiazolopyrimidines have shown significant inhibition of cyclooxygenase-1/2 (COX-1/2), alongside analgesic and anti-inflammatory activities. These compounds were evaluated for their COX-2 selectivity, with some displaying high inhibitory activity, analgesic protection, and anti-inflammatory effects, comparing favorably with standard drugs like sodium diclofenac (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Catalytic Hydrogenation in Green Synthesis

The catalytic hydrogenation process, employing novel catalysts with high activity, selectivity, and stability, has been used for the green synthesis of compounds like N-(3-Amino-4-methoxyphenyl)acetamide. This process is crucial for the production of azo disperse dyes, showcasing an environmentally friendly approach to obtaining important intermediates with high selectivity and minimal by-products (Zhang, 2008).

Antitumor Activity of Thieno[3,2-d]pyrimidine Derivatives

The synthesis and evaluation of new 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives have demonstrated potent anticancer activity. These compounds were tested against various human cancer cell lines, showing efficacy comparable to known chemotherapeutic agents. This research underlines the potential of thieno[3,2-d]pyrimidine derivatives in developing new anticancer drugs (Hafez & El-Gazzar, 2017).

Antimicrobial Activity of Pyrimidinone and Oxazinone Derivatives

A study on the synthesis of pyrimidinones and oxazinones fused with thiophene rings revealed significant antimicrobial properties. These compounds, derived from 2-Chloro-6-ethoxy-4-acetylpyridine, have shown good antibacterial and antifungal activities, comparable to standard drugs like streptomycin and fusidic acid, emphasizing their potential in addressing antibiotic resistance (Hossan et al., 2012).

Propiedades

IUPAC Name |

N-(3-acetamidophenyl)-2-[[3-(3-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N4O4S2/c1-14(28)24-15-5-3-6-16(11-15)25-20(29)13-33-23-26-19-9-10-32-21(19)22(30)27(23)17-7-4-8-18(12-17)31-2/h3-8,11-12H,9-10,13H2,1-2H3,(H,24,28)(H,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBSDKBXDOMSXNS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=CC=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC(=CC=C4)OC)SCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N4O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

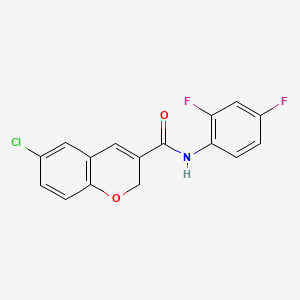

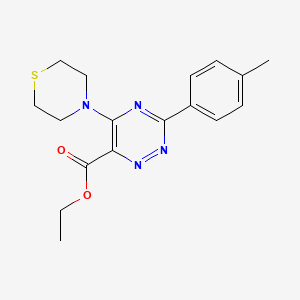

![N-Methyl-4-[4-(pyridin-4-ylamino)phenoxy]pyridine-2-carboxamide](/img/structure/B3014213.png)

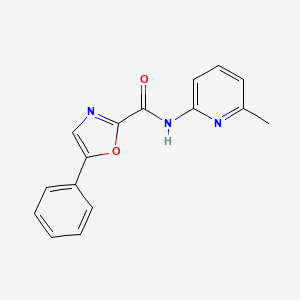

![3-(1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]pyrazine-2-carboxamide](/img/structure/B3014218.png)

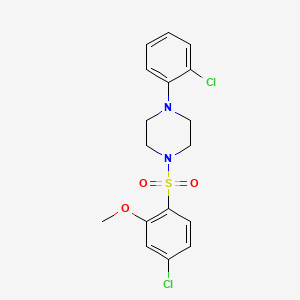

![methyl 3-({[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)thiophene-2-carboxylate](/img/structure/B3014222.png)

![tert-butyl N-{[(3,4,5-trimethoxyphenyl)carbamoyl]methyl}carbamate](/img/structure/B3014228.png)

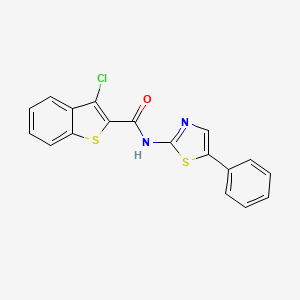

![Methyl 3-[(3-chloro-4-methoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B3014229.png)

![N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-phenylpropanamide](/img/structure/B3014230.png)

![5-[4-(difluoromethoxy)phenyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B3014231.png)